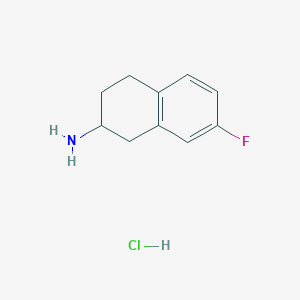

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.:

Cat. No.: VC15982687

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFN |

|---|---|

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H |

| Standard InChI Key | JPYORNCKNXWETH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(CC1N)C=C(C=C2)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The hydrochloride salt of 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine derives from its parent amine through protonation with hydrochloric acid. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |

| Molecular Formula | C₁₀H₁₃ClFN |

| Molecular Weight | 201.67 g/mol |

| CAS Registry Number | 173998-63-5 (base compound) |

| SMILES | C1CC2=C(CC1N)C=C(C=C2)F.Cl |

| InChIKey | WWEGVSHNWGNDIX-UHFFFAOYSA-N |

The base compound (C₁₀H₁₂FN) features a tetrahydronaphthalene backbone with a fluorine atom at position 7 and a primary amine at position 2. The hydrochloride salt enhances solubility and stability for research applications .

Structural Analysis

-

Tetrahydronaphthalene Core: A partially hydrogenated naphthalene system with four saturated carbons, creating a bicyclic structure.

-

Fluorine Substituent: Electron-withdrawing effects at position 7 influence electronic distribution and binding interactions .

-

Amine Group: The protonated amine at position 2 facilitates salt formation and modulates physicochemical properties.

Physicochemical Properties

Solubility and Stability

-

Water Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Estimated solubility: >50 mg/mL (predicted via LogP calculations).

-

Thermal Stability: Melting point data is unavailable in public sources, but analogous hydrochlorides typically decompose above 200°C.

Spectroscopic Characteristics

-

NMR Data:

-

Mass Spectrometry: Predicted molecular ion peak at m/z 201.07 ([M+H]⁺).

Synthesis and Production

General Synthetic Strategy

While detailed protocols are proprietary, the synthesis likely involves:

-

Starting Material: 7-Fluoro-1-tetralone (C₁₀H₉FO).

-

Reductive Amination: Conversion of the ketone to an amine using ammonia and a reducing agent (e.g., NaBH₃CN) .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

Industrial Considerations

-

Catalysts: Palladium or nickel catalysts may optimize hydrogenation steps.

-

Purification: Chromatography or recrystallization ensures >95% purity for research use.

Research Applications and Biological Activity

Neurological Research

The compound’s structural similarity to serotonin and dopamine receptor ligands suggests potential applications in:

-

Neurotransmitter Modulation: Fluorine’s electronegativity may enhance binding to monoamine transporters .

-

MAO-B Inhibition: Analogous fluorinated tetralins show IC₅₀ values <50 nM for MAO-B, a target in Parkinson’s disease .

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume